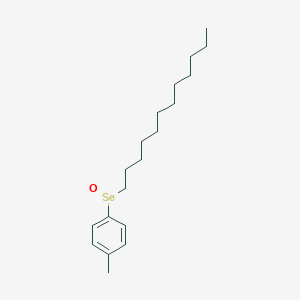stannane CAS No. 201998-69-8](/img/structure/B12573962.png)
[(1H-2-Benzopyran-4(3H)-ylidene)methyl](tributyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane est un composé chimique appartenant à la classe des composés organostanniques. Il est caractérisé par la présence d'un groupe benzopyranne lié à un groupe tributylstannane. Les composés organostanniques sont connus pour leurs applications en synthèse organique, notamment dans les réactions radicalaires et en tant que catalyseurs.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de [(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane implique généralement la réaction d'un dérivé de benzopyranne avec de l'hydrure de tributylétain. La réaction est souvent réalisée sous atmosphère inerte pour empêcher l'oxydation et d'autres réactions secondaires. Les solvants courants utilisés dans cette synthèse comprennent le toluène et le dichlorométhane. La réaction peut être catalysée par des initiateurs radicalaires tels que l'azobisisobutyronitrile (AIBN) pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de composés organostanniques, y compris le [(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane, implique souvent des réactions par lots à grande échelle. Le processus est optimisé pour un rendement élevé et une pureté élevée, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le temps de réaction. Les étapes de purification peuvent inclure la distillation et la recristallisation pour obtenir le produit final sous une forme pure .
Analyse Des Réactions Chimiques
Types de réactions
[(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane subit divers types de réactions chimiques, notamment :
Réduction : Le composé peut participer à des réactions de réduction, souvent facilitées par le groupe tributylétain.
Substitution : Il peut subir des réactions de substitution nucléophile, où le groupe stannane est remplacé par d'autres nucléophiles.
Réactions radicalaires : Le composé est connu pour sa capacité à participer à des réactions radicalaires, ce qui le rend utile en synthèse organique.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions avec [(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane comprennent :
Initiateurs radicalaires : AIBN, peroxyde de benzoyle.
Solvants : Toluène, dichlorométhane.
Catalyseurs : Catalyseurs aux métaux de transition tels que le palladium et le nickel.
Principaux produits formés
Les principaux produits formés à partir de réactions impliquant [(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane dépendent des conditions de réaction et des réactifs spécifiques utilisés. Les produits courants comprennent les dérivés de benzopyranne réduits et les composés organostanniques substitués .
Applications de la recherche scientifique
[(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique, notamment dans les réactions radicalaires et en tant que catalyseur.
Biologie : Investigé pour ses activités biologiques potentielles, y compris les effets antiprolifératifs contre les lignées cellulaires cancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment dans le développement d'agents anticancéreux.
Industrie : Utilisé dans la production de divers composés organostanniques et comme catalyseur dans les procédés industriels.
Mécanisme d'action
Le mécanisme d'action de [(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane implique sa capacité à participer à des réactions radicalaires. Le groupe tributylétain peut générer des radicaux dans des conditions appropriées, qui peuvent ensuite réagir avec d'autres molécules pour former de nouveaux produits. Cette génération de radicaux est facilitée par la liaison étain-hydrogène relativement faible dans le groupe tributylétain. Les effets du composé dans les systèmes biologiques peuvent impliquer des interactions avec les composants cellulaires, conduisant à des activités antiprolifératives et d'autres activités biologiques .
Applications De Recherche Scientifique
(1H-2-Benzopyran-4(3H)-ylidene)methylstannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Investigated for its potential biological activities, including antiproliferative effects against cancer cell lines.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of various organotin compounds and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1H-2-Benzopyran-4(3H)-ylidene)methylstannane involves its ability to participate in radical reactions. The tributyltin moiety can generate radicals under appropriate conditions, which can then react with other molecules to form new products. This radical generation is facilitated by the relatively weak tin-hydrogen bond in the tributyltin group. The compound’s effects in biological systems may involve interactions with cellular components, leading to antiproliferative and other biological activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrure de tributylétain : Un composé organostannique couramment utilisé dans les réactions radicalaires.
Dérivés de benzopyranne : Composés contenant le groupe benzopyranne, connus pour leurs activités biologiques.
Unicité
[(1H-2-Benzopyran-4(3H)-ylidene)méthyl]stannane est unique en raison de sa combinaison d'un groupe benzopyranne avec un groupe tributylétain. Cette combinaison confère à la fois les activités biologiques des dérivés de benzopyranne et la réactivité radicalaire des composés tributylétain, ce qui en fait un réactif polyvalent en synthèse organique et un candidat potentiel pour des applications thérapeutiques .
Propriétés
Numéro CAS |
201998-69-8 |
|---|---|
Formule moléculaire |
C22H36OSn |
Poids moléculaire |
435.2 g/mol |
Nom IUPAC |
tributyl(1H-isochromen-4-ylidenemethyl)stannane |
InChI |
InChI=1S/C10H9O.3C4H9.Sn/c1-8-6-11-7-9-4-2-3-5-10(8)9;3*1-3-4-2;/h1-5H,6-7H2;3*1,3-4H2,2H3; |
Clé InChI |
MCJWELFBUFCRMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=C1COCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)



![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)

![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)

![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
